![molecular formula C12H12N4S B1470308 2-(3-(噻吩-2-基)-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-1-基)乙腈 CAS No. 1498992-90-7](/img/structure/B1470308.png)

2-(3-(噻吩-2-基)-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-1-基)乙腈

描述

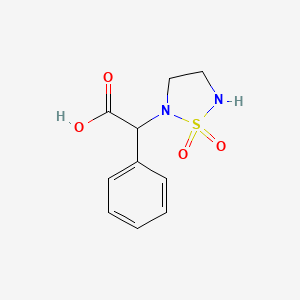

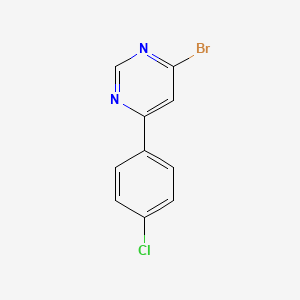

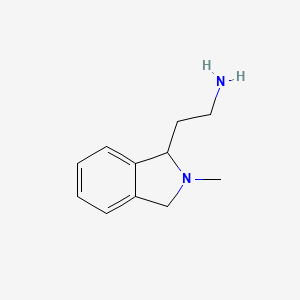

“2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also features a pyrazolo[4,3-c]pyridine moiety, which is a fused ring system involving a pyrazole ring (a five-membered ring with three carbon atoms and two adjacent nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thiophen-2-yl group, a tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl group, and an acetonitrile group . The exact structure would require further analysis using techniques such as X-ray crystallography .

科学研究应用

Anticancer Activity

The thiophene moiety and its derivatives have been extensively studied for their anticancer properties. Compounds with a thiophene ring, especially those with additional substituents like pyrazole and cyano groups, have shown promising cytotoxic effects against cancer cell lines . For instance, derivatives of similar compounds have been evaluated against the adenocarcinoma breast cancer cell line (MCF-7), where they induced apoptosis and showed significant cytotoxic activity .

Antimicrobial Properties

Thiophene derivatives are known to possess antimicrobial properties. The structural complexity of the compound suggests potential as a broad-spectrum antimicrobial agent. This could be particularly useful in the development of new antibiotics or disinfectants to combat resistant strains of bacteria and other pathogens .

Material Science Applications

The unique electronic properties of thiophene make it a candidate for material science applications, particularly in the field of conductive polymers. The compound’s structure could be utilized in the synthesis of novel materials with specific conductive or photovoltaic properties .

Chemosensor Development

Thiophene derivatives have been explored as chemosensors due to their selective interaction with metal ions. The compound could be used to develop sensors with high selectivity for detecting specific ions in environmental or biological samples .

Anti-inflammatory and Analgesic Effects

Compounds containing thiophene have been reported to exhibit anti-inflammatory and analgesic effects. This suggests potential applications in the development of new therapeutic agents for the treatment of pain and inflammation-related disorders .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Thiophene derivatives have shown kinase inhibitory activity, which could be harnessed for the treatment of diseases where kinase dysregulation is a factor, such as certain types of cancer .

Neuroprotective Agents

The structural features of the compound suggest potential neuroprotective properties. It could be investigated for its ability to protect neuronal cells from damage or death in conditions like Alzheimer’s disease or stroke .

Antioxidant Properties

Antioxidants are vital in protecting cells from oxidative stress. Thiophene derivatives have demonstrated antioxidant activity, which could be applied in the prevention or treatment of diseases caused by oxidative damage, such as cardiovascular diseases .

未来方向

作用机制

Thiophene derivatives

Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives have been found to possess a wide range of therapeutic properties, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor activities .

Pyrazole derivatives

Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pyridine derivatives

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

属性

IUPAC Name |

2-(3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c13-4-6-16-10-3-5-14-8-9(10)12(15-16)11-2-1-7-17-11/h1-2,7,14H,3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGLSJYUCUCOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N(N=C2C3=CC=CS3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470233.png)

![[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470235.png)

![3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B1470239.png)

![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)